molecular formula C6H8BrN B11713187 2-bromo-3,5-dimethyl-1H-pyrrole

2-bromo-3,5-dimethyl-1H-pyrrole

Cat. No.: B11713187
M. Wt: 174.04 g/mol
InChI Key: BPJJWAVDPVBHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-dimethyl-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine and two methyl groups. Pyrroles are five-membered aromatic rings with one nitrogen atom, and they are known for their significant role in various biological and chemical processes. The bromine substitution at the second position and the methyl groups at the third and fifth positions make this compound unique and interesting for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,5-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the bromination of 3,5-dimethyl-1H-pyrrole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,5-dimethyl-1H-pyrrole.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products:

  • Substitution reactions yield various substituted pyrroles depending on the nucleophile used.
  • Oxidation reactions produce pyrrole derivatives with different oxidation states.
  • Reduction reactions result in the removal of the bromine atom, forming 3,5-dimethyl-1H-pyrrole.

Scientific Research Applications

2-Bromo-3,5-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-3,5-dimethyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methyl groups can influence its binding affinity and specificity, leading to different biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrrole: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    2-Bromo-1H-pyrrole: Lacks the methyl groups, which can affect its steric and electronic properties.

    2,5-Dimethyl-1H-pyrrole: Substituted at different positions, leading to different reactivity and applications.

Uniqueness: 2-Bromo-3,5-dimethyl-1H-pyrrole’s unique combination of bromine and methyl substitutions provides distinct reactivity and potential applications that are not observed in its similar counterparts. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

IUPAC Name

2-bromo-3,5-dimethyl-1H-pyrrole

InChI

InChI=1S/C6H8BrN/c1-4-3-5(2)8-6(4)7/h3,8H,1-2H3

InChI Key

BPJJWAVDPVBHHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.